Cas no 2171841-78-2 (5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid)

5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid
- EN300-1609655
- 2171841-78-2
-
- インチ: 1S/C8H14O4/c1-5-7(8(9)10)3-6(12-5)4-11-2/h5-7H,3-4H2,1-2H3,(H,9,10)
- InChIKey: MZLWQCNQPHBKSS-UHFFFAOYSA-N
- ほほえんだ: O1C(COC)CC(C(=O)O)C1C
計算された属性
- せいみつぶんしりょう: 174.08920892g/mol
- どういたいしつりょう: 174.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609655-10.0g |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 10g |
$10018.0 | 2023-06-04 | ||
Enamine | EN300-1609655-0.25g |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 0.25g |
$2143.0 | 2023-06-04 | ||
Enamine | EN300-1609655-500mg |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 500mg |
$2236.0 | 2023-09-23 | ||
Enamine | EN300-1609655-2.5g |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 2.5g |
$4566.0 | 2023-06-04 | ||
Enamine | EN300-1609655-1.0g |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 1g |
$2330.0 | 2023-06-04 | ||
Enamine | EN300-1609655-50mg |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 50mg |
$1957.0 | 2023-09-23 | ||
Enamine | EN300-1609655-250mg |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 250mg |
$2143.0 | 2023-09-23 | ||
Enamine | EN300-1609655-0.5g |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 0.5g |
$2236.0 | 2023-06-04 | ||
Enamine | EN300-1609655-5000mg |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 5000mg |
$6757.0 | 2023-09-23 | ||
Enamine | EN300-1609655-10000mg |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid |
2171841-78-2 | 10000mg |
$10018.0 | 2023-09-23 |
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
5-(methoxymethyl)-2-methyloxolane-3-carboxylic acidに関する追加情報
5-(Methoxymethyl)-2-methyloxolane-3-carboxylic acid: A Comprehensive Overview of CAS No. 2171841-78-2
5-(Methoxymethyl)-2-methyloxolane-3-carboxylic acid (CAS No. 2171841-78-2) is a novel compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and synthetic chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this intriguing molecule.
Chemical Structure and Properties
The molecular formula of 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid is C9H16O5, with a molecular weight of 196.22 g/mol. The compound features a five-membered oxolane ring with a methoxymethyl group and a methyl group attached to the ring, along with a carboxylic acid functional group. This unique combination of functional groups imparts distinct chemical properties to the molecule, making it an interesting subject for both academic and industrial research.
The carboxylic acid group in 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid confers acidic properties to the compound, allowing it to participate in various acid-base reactions. The methoxymethyl group, on the other hand, provides steric hindrance and electronic effects that can influence the reactivity and stability of the molecule. These properties make 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid a versatile building block for synthetic chemistry.
Synthesis Methods
The synthesis of 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid has been explored through various routes, each offering unique advantages and challenges. One common method involves the ring-opening reaction of an epoxide followed by selective functionalization steps. For instance, the epoxide can be opened using a nucleophile such as methanol to introduce the methoxy group, followed by further transformations to form the carboxylic acid moiety.
A recent study published in the Journal of Organic Chemistry reported a novel synthetic route that utilizes a one-pot sequential reaction involving epoxide ring-opening and subsequent esterification. This method not only simplifies the synthesis process but also improves yield and purity, making it a preferred choice for large-scale production.
Potential Applications in Pharmaceutical Research
5-(Methoxymethyl)-2-methyloxolane-3-carboxylic acid has shown promising potential in pharmaceutical research due to its unique structural features and chemical properties. One area of interest is its use as an intermediate in the synthesis of bioactive compounds. The presence of the carboxylic acid group allows for easy modification through esterification or amide formation, which can be crucial for developing new drugs with improved pharmacological profiles.
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid exhibit potent anti-inflammatory activity. The researchers synthesized a series of ester derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines. The results showed that certain derivatives were highly effective in reducing inflammation, suggesting their potential as therapeutic agents for inflammatory diseases.
Potential Applications in Synthetic Chemistry
Beyond pharmaceutical applications, 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid is also valuable in synthetic chemistry as a building block for complex molecule synthesis. The oxolane ring structure provides a rigid scaffold that can be functionalized through various chemical reactions, making it useful for constructing complex organic molecules with specific stereochemical configurations.
A recent publication in Organic Letters described the use of 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid as a key intermediate in the total synthesis of natural products. The researchers utilized its unique structural features to achieve high stereoselectivity in key steps of the synthesis, leading to the successful preparation of several biologically active natural products.
Safety Considerations and Handling
In handling 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling the compound to prevent skin contact and inhalation.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid highlights its potential as a valuable compound in both pharmaceutical research and synthetic chemistry. Future studies may focus on exploring new synthetic routes to improve yield and purity, as well as investigating its biological activities further to identify new therapeutic applications.
In conclusion, 5-(methoxymethyl)-2-methyloxolane-3-carboxylic acid (CAS No. 2171841-78-2) is a promising compound with unique structural features that make it an attractive candidate for various applications. Its potential as an intermediate in drug development and synthetic chemistry underscores its importance in advancing scientific research.
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